

Technical Guide: *tert*-Butyl 3-ethylpiperazine-1-carboxylate

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Compound of Interest

Compound Name: *tert*-Butyl 3-Ethylpiperazine-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ***tert*-butyl 3-ethylpiperazine-1-carboxylate**, a chiral heterocyclic building block with significant applications in medicinal chemistry and drug development. This document details its chemical properties, stereoisomers, and outlines a general synthetic approach based on established methodologies for similar compounds.

Chemical Identification and Properties

tert*-Butyl 3-ethylpiperazine-1-carboxylate** is a piperazine derivative featuring a *tert*-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and an ethyl group at the 3-position of the piperazine ring. The presence of a chiral center at the C-3 position gives rise to two enantiomers: (R)- and (S)-tert*-butyl 3-ethylpiperazine-1-carboxylate**.

Property	Data	Reference
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1]
Molecular Weight	214.31 g/mol	[1]
CAS Number (R)-enantiomer	438050-08-9	[1]
CAS Number (S)-enantiomer	928025-56-3	[2]
Appearance	Varies; typically a solid or oil	-
Solubility	Soluble in common organic solvents	-

Role in Drug Discovery and Medicinal Chemistry

Chiral piperazine scaffolds are prevalent in a wide range of pharmaceuticals due to their favorable pharmacokinetic properties and ability to serve as versatile connectors or pharmacophores. The ethyl substituent at the 3-position of **tert-butyl 3-ethylpiperazine-1-carboxylate** provides a key structural element for modulating the potency, selectivity, and physicochemical properties of drug candidates.

The Boc-protecting group allows for selective functionalization of the second nitrogen atom of the piperazine ring, making this compound a valuable intermediate in the synthesis of complex molecules. It is particularly utilized in the construction of Proteolysis Targeting Chimeras (PROTACs), where the piperazine moiety can serve as a linker between a ligand for a target protein and a ligand for an E3 ubiquitin ligase. This application facilitates the targeted degradation of proteins implicated in various diseases.[3][4]

General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of **tert-butyl 3-ethylpiperazine-1-carboxylate** is not readily available in the public domain, a general synthetic strategy can be inferred from the synthesis of analogous 3-substituted piperazine derivatives. A common approach involves the construction of the chiral piperazine ring from a suitable chiral precursor.

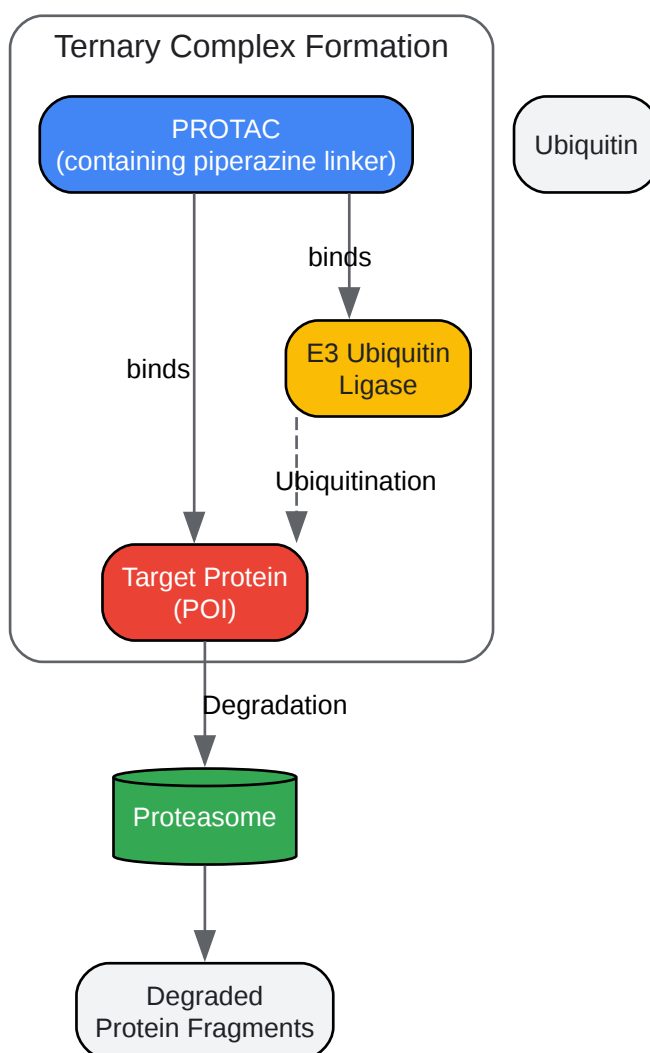
One potential synthetic route could start from a chiral amino alcohol, which can be derived from the corresponding amino acid. The synthesis would likely involve the following key transformations:

- Protection of the amino group: The primary amine of the starting amino alcohol is protected, for example, with a benzyloxycarbonyl (Cbz) group.
- Activation of the hydroxyl group: The hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate.
- Nucleophilic substitution: The activated hydroxyl group is displaced by a protected amino group to form the piperazine ring precursor.
- Cyclization: Intramolecular cyclization under appropriate conditions yields the piperazine ring.
- Boc protection: The secondary amine of the piperazine ring is protected with a di-tert-butyl dicarbonate (Boc₂O).
- Deprotection: Removal of the initial protecting group (e.g., Cbz) affords the final product.

The following diagram illustrates a generalized workflow for the synthesis of chiral 3-substituted piperazines.



General Mechanism of PROTAC-Induced Protein Degradation



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